REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:8](=[N:20]O)[CH2:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][N:11]=2)[CH:5]=[CH:6][CH:7]=1.CS(Cl)(=O)=O.CCN(CC)CC.O>COCCOC>[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:10]3[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][N:11]3[N:20]=2)[CH:5]=[CH:6][CH:7]=1
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Name
|
1-(3-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(C=CC1)C(CC1=NC=C(C=C1)C(F)(F)F)=NO
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Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.47 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
FeCl2
|
Quantity
|
42 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 15-20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at a rate
|
Type
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TEMPERATURE
|
Details
|
to maintain the temperature ≦5° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 15 min at 30-35° C
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the salts
|
Type
|
WASH
|
Details
|
The cake was washed with twice with DME (10 ml)
|
Type
|
CUSTOM
|
Details
|
the filtrate was transferred to a clean reaction flask
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated to 70° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solution to 40° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solid was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
partially dried via airflow
|
Type
|
CUSTOM
|
Details
|
The solid was further dried under reduced pressure (20 in Hg Vacuum) at 50° C.
|
Reaction Time |
17.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C1=NN2C(C=CC(=C2)C(F)(F)F)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.91 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |